Compound Description: BCFI is a significant metabolite of Losartan, a medication used to treat high blood pressure. BCFI itself demonstrates notable activity and serves as a crucial intermediate in Losartan's metabolic pathway. []
Compound Description: These analogues are a series of compounds synthesized and characterized for their potential medicinal applications. []
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole
Compound Description: These two compounds were synthesized by reacting 1,2,3-benzotriazole with either 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole or 1-(4-bromobutyl)-2-methyl-5-nitro-1H-imidazole, respectively. []
Compound Description: This series of compounds, incorporating an imidazole ring within its structure, was synthesized and subsequently screened for antibacterial and antioxidant activity. []
Compound Description: This compound emerged as a potent antagonist for AMPA receptors, exhibiting a significantly higher affinity compared to other known antagonists in the study. This compound also demonstrated high selectivity for AMPA receptors over NMDA receptors and the glycine binding site on the NMDA receptor. []
Compound Description: This compound is a key intermediate in the synthesis of nilotinib, an antitumor drug. []
1, 4-Dihydo-2,6-dimethyl-3-nitro and cyano-4-(1-methyl-5- nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates
Compound Description: This group of compounds was synthesized and studied for their potential as dual-acting calcium channel modulators, specifically targeting both smooth muscle and cardiac muscle. These compounds exhibited calcium channel antagonist activity in isolated guinea pig ileum, with some displaying calcium channel agonist effects on isolated guinea pig left atrium. []
Compound Description: This compound is a 2-nitroimidazole derivative designed for PET imaging of hypoxic tumors. It was developed to improve upon the water solubility and tissue clearance of [18F]-fluoromisonidazole ([18F]FMISO), a commonly used hypoxia imaging agent. []
Compound Description: Nilotinib is a medication primarily used to treat chronic myelogenous leukemia (CML). Its mechanism of action involves inhibiting a specific protein that promotes the growth of cancer cells. [, ]
Compound Description: This compound is a potent and orally bioavailable FXIa inhibitor. It displays high selectivity for FXIa over other related coagulation factors, making it a promising candidate for further development. []
Compound Description: Compound 7w is a potent glycine transporter 1 (GlyT1) inhibitor. It exhibits good plasma exposure and brain penetration in rats, making it a suitable candidate for evaluating pharmacological properties. In rodent models, 7w demonstrated significant effects in schizophrenia models without inducing undesirable central nervous system side effects. []
Compound Description: This compound is characterized by its insecticidal properties. Structurally, it is distinguished by a dihedral angle of 68.15° between its pyrazole and pyridine rings. []
2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant, RO4917523) and 2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP, 3)
Compound Description: These compounds are potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). Basimglurant, in particular, has shown efficacy in a wide array of anxiety tests, exhibiting comparable effects to diazepam but at considerably lower doses. It also possesses favorable pharmacokinetic properties in preclinical models. CTEP distinguishes itself as the first reported mGlu5 NAM with a long half-life in rodents, making it a valuable tool for chronic studies. []
Compound Description: This compound is a potent and selective P2X7 receptor antagonist with high oral bioavailability and low to moderate clearance rates. It has shown good tolerability in preclinical studies and has a predicted human dose of 120 mg QD. []
(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29) and (S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)
Compound Description: These compounds are potent and selective P2X7 antagonists, a target of interest for treating mood disorders. Compound 35, with better solubility and preclinical safety margins, has been chosen as a clinical candidate for further evaluation. []
Compound Description: This compound exhibits both antiprotozoal and antibacterial activity. Studies in dogs revealed that its metabolites in urine, primarily hydroxylated derivatives, displayed a broader spectrum of antibacterial activity compared to the parent compound. [, ]
Compound Description: A-867744 is a positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). This compound exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents and enhancing spontaneous inhibitory postsynaptic current activity. []
Compound Description: These derivatives were synthesized and screened for their antimicrobial and antifungal activity. Notably, some of these compounds displayed antifungal activity comparable to ketoconazole, a well-known antifungal drug. []
5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f), N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g), and 4-Chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (1h)
Compound Description: These compounds were investigated as potential bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). Compound 1f, in particular, showed a rapid and concentration-dependent bactericidal effect against MRSA. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.